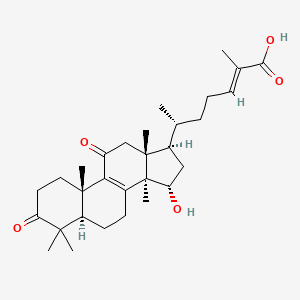
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol: is a fluorinated organic compound characterized by the presence of a heptafluorobutoxy group attached to a phenol ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts high thermal stability, chemical resistance, and hydrophobicity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol typically involves the reaction of 4-hydroxyphenol with 2,2,3,3,4,4,4-heptafluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:
4-Hydroxyphenol+2,2,3,3,4,4,4-Heptafluorobutyl bromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The fluorinated butoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Substituted phenols with different nucleophiles.
Applications De Recherche Scientifique
Chemistry: 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of advanced materials, including polymers and surfactants.
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological systems. It is also used in the development of fluorinated drugs and imaging agents.
Medicine: The compound’s hydrophobic and lipophilic properties make it useful in drug delivery systems. It is used to enhance the bioavailability and stability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty coatings, lubricants, and adhesives. Its chemical resistance and thermal stability make it suitable for high-performance applications.
Mécanisme D'action
The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol is primarily attributed to its ability to interact with various molecular targets through hydrophobic and van der Waals interactions. The fluorinated butoxy group enhances the compound’s lipophilicity, allowing it to penetrate lipid membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
2,2,3,3,4,4,4-Heptafluorobutanol: A fluorinated alcohol with similar hydrophobic properties.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: A fluorinated ester used in polymer synthesis.
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: A fluorinated sulfonate used in organic synthesis.
Uniqueness: 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)phenol is unique due to the presence of both a phenol group and a fluorinated butoxy group. This combination imparts distinct chemical and physical properties, making it versatile for various applications. The phenol group provides reactivity, while the fluorinated butoxy group enhances stability and hydrophobicity.
Propriétés
Numéro CAS |
129560-95-8 |
|---|---|
Formule moléculaire |
C10H7F7O2 |
Poids moléculaire |
292.15 g/mol |
Nom IUPAC |
4-(2,2,3,3,4,4,4-heptafluorobutoxy)phenol |
InChI |
InChI=1S/C10H7F7O2/c11-8(12,9(13,14)10(15,16)17)5-19-7-3-1-6(18)2-4-7/h1-4,18H,5H2 |
Clé InChI |
PLQJITIKAMFDGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


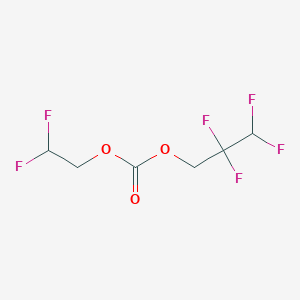


![Pregna-1,4-diene-3,11-dione, 17,20:20,21-bis[methylenebis(oxy)]-](/img/structure/B12084885.png)

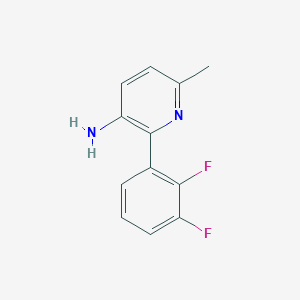

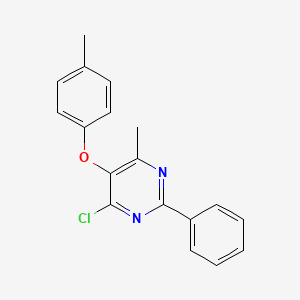
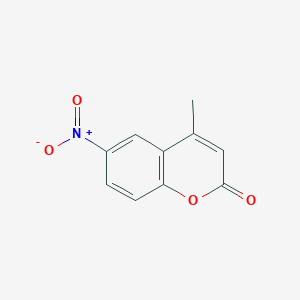

![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)
